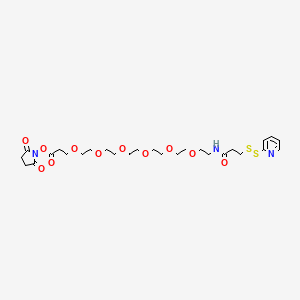
SRTCX1003
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRTCX1003 is a SIRT1 activator which suppresses inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity.
Scientific Research Applications
Interdisciplinary Characteristics in Scientific Research Teams
- Research on scientific research teams (SRTs) highlights the significance of interdisciplinary characteristics for innovation performance. The study emphasized the roles of knowledge sharing and integration in fostering innovation within SRTs. This research underscores the importance of diversity in values and knowledge communication for effective scientific collaboration (Li De-huang, 2012).
Application in Materials Science
- The use of a method known as SRTC (stress relaxation with thermal cycling) was investigated in a study of the plastic deformation and creep of two ductile cast irons, SiMo51 and SiMo1000. This research contributed to understanding the mechanical response of these materials to thermal cycling, which is relevant in materials science and engineering (Christian Öberg, Baohua Zhu, S. Jonsson, 2018).
Radiation-Hardened Technology in Electronics
- A study designed and fabricated a radiation-hardened SRAM-based field programmable gate array, VS1000, using a silicon-on-insulator logic process. This technology showed significant potential in enhancing the resilience of electronic components in environments with high radiation exposure (Han Xiaowei et al., 2011).
Federal Innovation Reform
- The Society of Research Administrators International (SRA) provided insights on federal policy reform to enhance innovation. Key areas identified for reform included peer review processes, graduate research funding, and support for research infrastructure. This perspective contributes to understanding how policy reforms can facilitate scientific innovation (L. Chronister, E. Kulakowski, V. Molfese, 2001).
Translational Research for Public Health
- The National Institute of Environmental Health Sciences' Superfund Research Program (SRP) has played a pivotal role in translational research addressing health and environmental issues related to hazardous waste sites. The program's successes include the development of novel analytic techniques and the elucidation of toxic effects of various environmental chemicals (P. Landrigan et al., 2015).
Energy Storage Applications
- Research in the field of materials science led to the development of lead-free ceramics for energy storage applications. This study highlights the potential of these materials in enhancing the performance of energy storage devices (Haibo Yang et al., 2017).
Satellite Remote Sensing in Ecology
- A study on the use of satellite remote sensing (SRS) in ecology underscored its potential in monitoring biodiversity and environmental changes. This technology facilitates the development of integrated natural resource management strategies (N. Pettorelli et al., 2014).
Grid Technology in Synchrotron Radiation Facilities
- The concept of Grid as an Application Service Provider was explored in a Synchrotron Radiation Facility, highlighting its potential in providing software on demand for scientific computing applications (R. Pugliese et al., 2011).
Improved Neural Network for Evaluating Scientific Research Abilities
- A study employed an improved neural network to assess the scientific research ability (SRA) of colleges and universities, demonstrating the use of advanced computational methods in educational research evaluation (Jiasheng Lai, Yinjun Zhang, 2022).
RNA-seq Data Re-analysis Platform
- GREIN, an interactive web platform, was developed to facilitate the re-analysis of GEO RNA-seq data. This tool underscores the role of bioinformatics in maximizing the use of existing biomedical data (N. Mahi et al., 2019).
properties
CAS RN |
1203480-86-7 |
|---|---|
Product Name |
SRTCX1003 |
Molecular Formula |
C23H23N5O3S |
Molecular Weight |
449.53 |
IUPAC Name |
2-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-N-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3S/c29-22(27-23-24-8-15-32-23)17-5-3-6-18-20(17)26-21(25-18)16-4-1-2-7-19(16)31-14-11-28-9-12-30-13-10-28/h1-8,15H,9-14H2,(H,25,26)(H,24,27,29) |
InChI Key |
BXSJTHFUADFIKS-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2N=C(C3=CC=CC=C3OCCN4CCOCC4)NC2=CC=C1)NC5=NC=CS5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SRTCX1003; SRTCX 1003; SRTCX-1003. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



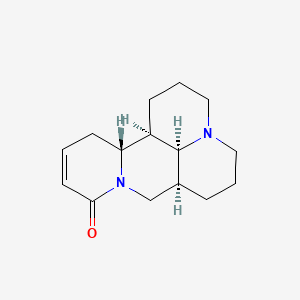
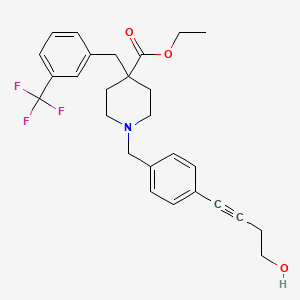
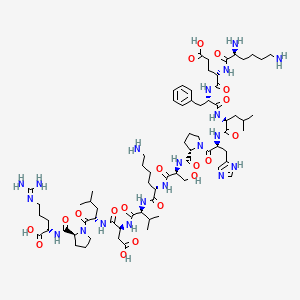
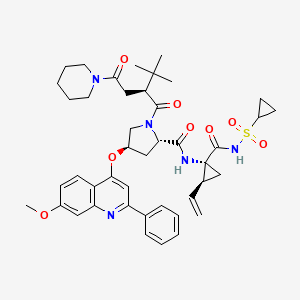
![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)

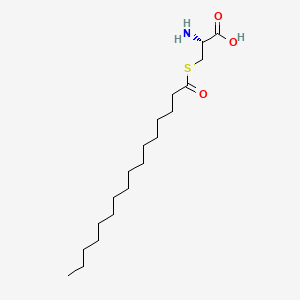
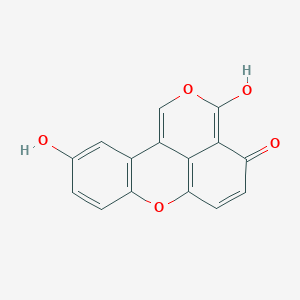

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)

